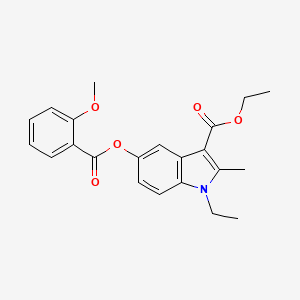

ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate typically involves several steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Esterification: The carboxylic acid group on the indole ring is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

Substitution Reactions: The introduction of the ethyl and methoxybenzoyloxy groups is achieved through nucleophilic substitution reactions. For instance, the methoxybenzoyloxy group can be introduced by reacting the indole derivative with 2-methoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens or nitro groups on the indole ring.

Scientific Research Applications

Chemistry

In chemistry, ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be studied for similar activities, particularly in drug discovery and development.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Indole derivatives have been investigated for their role in modulating biological pathways, and this compound could contribute to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, modulating their activity. The methoxybenzoyloxy group might enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group.

1-Methylindole: An indole derivative with a methyl group at the nitrogen atom.

2-Methoxybenzoyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

Ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ester and methoxybenzoyloxy groups distinguishes it from simpler indole derivatives, offering more opportunities for chemical modifications and applications.

Biological Activity

Ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate, a compound with the CAS number 372504-44-4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5. The compound features an indole core, which is known for its diverse biological activities. The presence of the methoxybenzoyloxy group enhances its pharmacological profile.

Antimicrobial and Antibacterial Properties

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that this compound exhibits notable antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against Mtb H37Rv strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| Mycobacterium tuberculosis | 0.25 - 16 | >10 |

| Drug-resistant Mtb strains | Not specified | >200 |

The mechanism by which this compound exerts its antibacterial effects involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This is characteristic of many indole derivatives, which can interact with bacterial ribosomes and other cellular targets.

Case Studies and Research Findings

A study published in December 2024 focused on the design and synthesis of various indole derivatives, including this compound. The research highlighted the compound's potential as a lead candidate for developing new anti-tubercular agents due to its efficacy against drug-resistant strains .

Another research effort examined the pharmacokinetics and toxicity profiles of similar indole compounds. It was found that these compounds generally exhibited low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for further development .

Future Directions

The promising biological activity of this compound warrants further exploration through:

- In Vivo Studies : To assess the efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound in bacterial cells.

- Structure–Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and reduced side effects.

Properties

Molecular Formula |

C22H23NO5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

ethyl 1-ethyl-5-(2-methoxybenzoyl)oxy-2-methylindole-3-carboxylate |

InChI |

InChI=1S/C22H23NO5/c1-5-23-14(3)20(22(25)27-6-2)17-13-15(11-12-18(17)23)28-21(24)16-9-7-8-10-19(16)26-4/h7-13H,5-6H2,1-4H3 |

InChI Key |

XTWGKDACMHOJPM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.